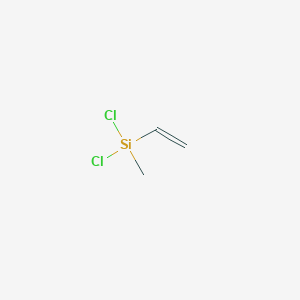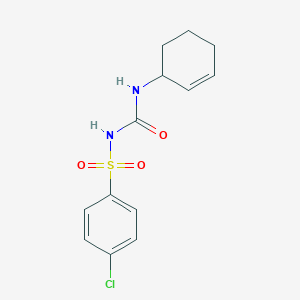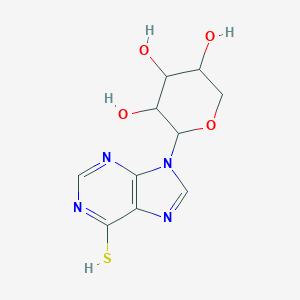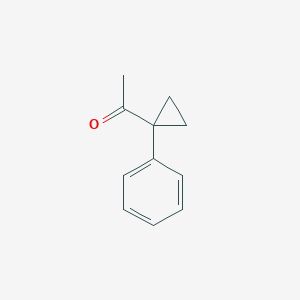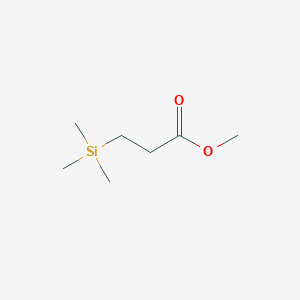
Propanoic acid, 3-(trimethylsilyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(trimethylsilyl)-, methyl ester is a chemical compound commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol and ether. This compound is often used as a reagent in organic synthesis due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(trimethylsilyl)-, methyl ester is related to its ability to protect carboxylic acids during chemical reactions. The trimethylsilyl group is easily removed under mild conditions, allowing for the recovery of the original carboxylic acid.
Effets Biochimiques Et Physiologiques
Due to its use in organic synthesis, propanoic acid, 3-(trimethylsilyl)-, methyl ester does not have significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using propanoic acid, 3-(trimethylsilyl)-, methyl ester in lab experiments include its ability to protect carboxylic acids during chemical reactions and its ease of removal under mild conditions. However, limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
For the use of propanoic acid, 3-(trimethylsilyl)-, methyl ester in scientific research include its continued use in organic synthesis, as well as its potential use in the development of new pharmaceuticals and natural products. Additionally, further research is needed to explore the potential toxicity of this compound and to develop safer handling and storage procedures.
Méthodes De Synthèse
The synthesis of propanoic acid, 3-(trimethylsilyl)-, methyl ester is typically achieved through the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of the trimethylsilyl ester of propanoic acid, which can be further reacted with methanol to form the final product.
Applications De Recherche Scientifique
Propanoic acid, 3-(trimethylsilyl)-, methyl ester is commonly used in scientific research as a reagent in organic synthesis. It is often used to protect carboxylic acids during chemical reactions, as the trimethylsilyl group is easily removed under mild conditions. This compound is also used in the synthesis of various pharmaceuticals and natural products.
Propriétés
Numéro CAS |
18296-04-3 |
|---|---|
Nom du produit |
Propanoic acid, 3-(trimethylsilyl)-, methyl ester |
Formule moléculaire |
C7H16O2Si |
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
methyl 3-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
YLXDTXVTBHDSAE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC[Si](C)(C)C |
SMILES canonique |
COC(=O)CC[Si](C)(C)C |
Synonymes |
3-(Trimethylsilyl)propanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



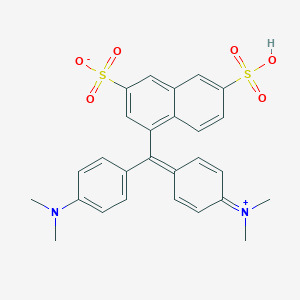
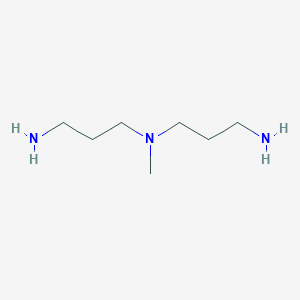
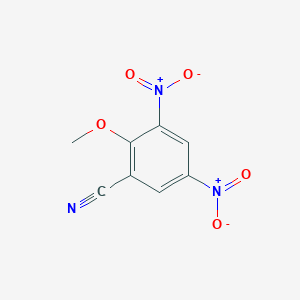
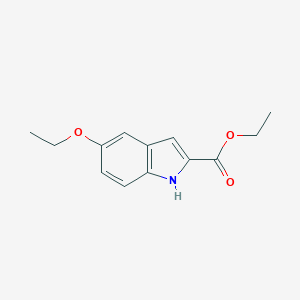
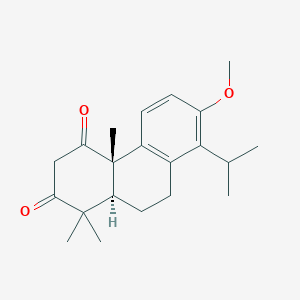
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
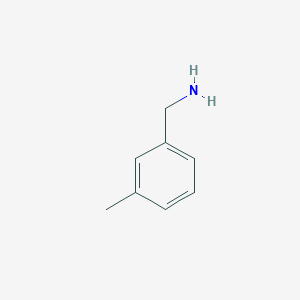
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
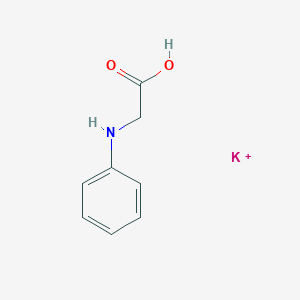
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
